molecular formula C3H9NO3S B14719706 2-(Methylamino)ethanol;sulfur dioxide CAS No. 21049-70-7

2-(Methylamino)ethanol;sulfur dioxide

Cat. No.: B14719706
CAS No.: 21049-70-7
M. Wt: 139.18 g/mol
InChI Key: VWJYMLGDDUTABU-UHFFFAOYSA-N
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Description

2-(Methylamino)ethanol; sulfur dioxide is a compound with the molecular formula C₃H₉NO₃S and a molecular weight of 139.173 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethanol typically involves the reaction of ethylene oxide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

C2H4O+CH3NH2CH3NHCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{OH} C2​H4​O+CH3​NH2​→CH3​NHCH2​CH2​OH

Industrial Production Methods

In industrial settings, the production of 2-(Methylamino)ethanol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂)

Major Products

The major products formed from these reactions include various amines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its hydroxyl and amino groups enable it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar structure but lacks the methyl group.

    Diethanolamine: Contains two hydroxyl groups instead of one.

    Triethanolamine: Contains three hydroxyl groups.

Uniqueness

2-(Methylamino)ethanol is unique due to its specific combination of a methyl group, an amino group, and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

21049-70-7

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

2-(methylamino)ethanol;sulfur dioxide

InChI

InChI=1S/C3H9NO.O2S/c1-4-2-3-5;1-3-2/h4-5H,2-3H2,1H3;

InChI Key

VWJYMLGDDUTABU-UHFFFAOYSA-N

Canonical SMILES

CNCCO.O=S=O

Origin of Product

United States

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